1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea
Description
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino groups and a methoxyphenyl group attached to a urea moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-21(2)14-12(10-17-15(20-14)22(3)4)19-16(23)18-11-8-6-7-9-13(11)24-5/h6-10H,1-5H3,(H2,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVCTPONWVXLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2OC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.
Substitution Reactions: The dimethylamino groups are introduced via substitution reactions, often using dimethylamine as a reagent.
Urea Formation: The final step involves the reaction of the substituted pyrimidine with 2-methoxyphenyl isocyanate to form the urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2,4-Diaminopyrimidin-5-yl)-3-(2-methoxyphenyl)urea: This compound lacks the dimethylamino groups, which may result in different chemical and biological properties.
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-phenylurea: The absence of the methoxy group may affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a synthetic organic compound characterized by a unique molecular structure that includes a pyrimidine ring with dimethylamino substitutions and a methoxyphenyl group attached to a urea moiety. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to specific sites on these targets, modulating their activity. This modulation can lead to various biological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing signal transduction processes.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown promising antibacterial and antifungal activities against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some related compounds:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 1-(2,4-Diaminopyrimidin-5-yl)urea | Staphylococcus aureus | 4.69 |
| This compound | Escherichia coli | 8.33 |
| 1-(2,4-Diaminopyrimidin-5-yl)-3-(2-chlorophenyl)urea | Candida albicans | 16.69 |
Case Studies and Research Findings
- Antibacterial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various pyrimidine derivatives. The results indicated that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated effective inhibition against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
- Antifungal Activity : Another investigation into the antifungal properties of related compounds revealed that they were effective against Candida species with MIC values indicating potent activity .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific functional groups in enhancing biological activity. The presence of dimethylamino groups was found to significantly increase the antimicrobial potency compared to analogs lacking these groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
